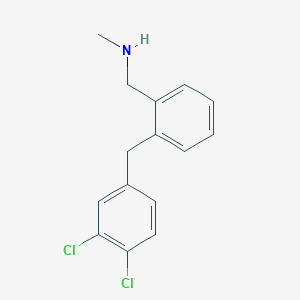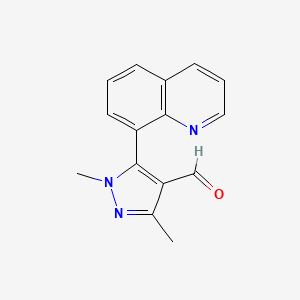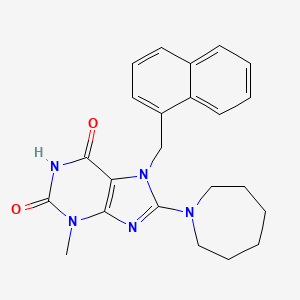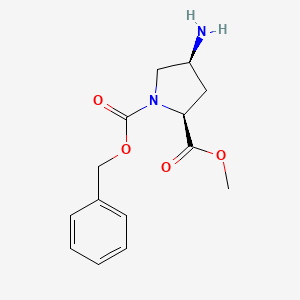
(2-(3,4-dichlorobenzyl)phenyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3,4-Dichlorobenzyl)phenyl]-N-methylmethanamine, AldrichCPR, is a chemical compound characterized by its unique structure, which includes a dichlorobenzyl group attached to a phenyl ring, further connected to an N-methylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dichlorobenzyl)phenyl]-N-methylmethanamine typically involves the following steps:
Formation of the Dichlorobenzyl Intermediate: The initial step involves the chlorination of benzyl compounds to introduce the dichloro substituents at the 3 and 4 positions.
Coupling with Phenyl Ring: The dichlorobenzyl intermediate is then coupled with a phenyl ring through a Friedel-Crafts alkylation reaction.
Introduction of N-Methylmethanamine Group:
Industrial Production Methods
In an industrial setting, the production of [2-(3,4-Dichlorobenzyl)phenyl]-N-methylmethanamine may involve large-scale chlorination and alkylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the dichlorobenzyl group, potentially converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(3,4-Dichlorobenzyl)phenyl]-N-methylmethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study the effects of dichlorobenzyl and phenyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, [2-(3,4-Dichlorobenzyl)phenyl]-N-methylmethanamine may have potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new therapeutic agents.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, including dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of [2-(3,4-Dichlorobenzyl)phenyl]-N-methylmethanamine involves its interaction with specific molecular targets. The dichlorobenzyl group may interact with hydrophobic pockets in proteins, while the N-methylmethanamine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms.
Benzylamines: Compounds with a benzyl group attached to an amine.
Phenylmethanamines: Compounds with a phenyl group attached to a methanamine.
Uniqueness
[2-(3,4-Dichlorobenzyl)phenyl]-N-methylmethanamine is unique due to the combination of the dichlorobenzyl group with the phenyl and N-methylmethanamine moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds like dichloroanilines or benzylamines.
Properties
CAS No. |
1046832-30-7 |
|---|---|
Molecular Formula |
C15H15Cl2N |
Molecular Weight |
280.2 g/mol |
IUPAC Name |
1-[2-[(3,4-dichlorophenyl)methyl]phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C15H15Cl2N/c1-18-10-13-5-3-2-4-12(13)8-11-6-7-14(16)15(17)9-11/h2-7,9,18H,8,10H2,1H3 |
InChI Key |
TYVFKNAUSZXXJC-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=CC=C1CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12044583.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044591.png)
![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12044598.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-oxo-2-propyl-4H-quinazolin-3-yl)-amide](/img/structure/B12044601.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044603.png)

![2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044615.png)
![N'~1~,N'~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide](/img/structure/B12044625.png)
![1-(4-bromophenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B12044630.png)



